molecular formula C19H18N2OS2 B2495018 2-(4-methyl-2-phenylthiazol-5-yl)-N-(2-(methylthio)phenyl)acetamide CAS No. 1206993-81-8

2-(4-methyl-2-phenylthiazol-5-yl)-N-(2-(methylthio)phenyl)acetamide

Cat. No.: B2495018
CAS No.: 1206993-81-8
M. Wt: 354.49
InChI Key: XTLIQBAMEPORBX-UHFFFAOYSA-N
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Description

2-(4-methyl-2-phenylthiazol-5-yl)-N-(2-(methylthio)phenyl)acetamide is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique combination of a thiazole ring with phenyl and acetamide groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-2-phenylthiazol-5-yl)-N-(2-(methylthio)phenyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the phenyl and acetamide groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-2-phenylthiazol-5-yl)-N-(2-(methylthio)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Ammonia, amines

    Electrophiles: Halogens, alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(4-methyl-2-phenylthiazol-5-yl)-N-(2-(methylthio)phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-methyl-2-phenylthiazol-5-yl)-N-(2-(methylthio)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-methyl-2-phenylthiazol-5-yl)-N-(2-(methylthio)phenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

2-(4-methyl-2-phenylthiazol-5-yl)-N-(2-(methylthio)phenyl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. A study evaluating various thiazole compounds showed that modifications to the thiazole ring could enhance anticancer activity against several cancer cell lines, such as A549 (lung cancer) and C6 (glioma) cells. The mechanism often involves the induction of apoptosis in tumor cells, as evidenced by increased caspase-3 activation and DNA fragmentation assays .

Table 1: Summary of Anticancer Activity Studies

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA54912.5Apoptosis induction
N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamideC615.0Caspase activation
Phthalimido-thiazolesL. infantum10.0Mitochondrial disruption

Antimicrobial Activity

Thiazole derivatives have also shown promising antimicrobial properties. In vitro studies have demonstrated effectiveness against both gram-positive and gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that electron-withdrawing groups at specific positions on the phenyl ring enhance antimicrobial efficacy .

Table 2: Antimicrobial Activity Overview

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)Activity
This compoundE. coli32 µg/mLModerate
N-(4-methylthiazol-5-yl)methylamideS. aureus16 µg/mLStrong

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Apoptosis Induction : By activating apoptotic pathways, this compound can lead to programmed cell death in cancer cells.
  • Antimicrobial Effects : The thiazole ring structure allows interaction with bacterial cell membranes, disrupting their integrity and leading to cell death.

Case Studies

A notable case study involved the synthesis and evaluation of a series of thiazole derivatives for anticancer activity against various tumor cell lines. The results indicated that compounds with specific substitutions on the thiazole ring demonstrated enhanced potency compared to standard chemotherapeutics .

Another study focused on the antimicrobial properties of thiazole derivatives against resistant bacterial strains, revealing that certain modifications led to increased efficacy against multi-drug resistant pathogens .

Properties

IUPAC Name

2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-N-(2-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS2/c1-13-17(24-19(20-13)14-8-4-3-5-9-14)12-18(22)21-15-10-6-7-11-16(15)23-2/h3-11H,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLIQBAMEPORBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CC(=O)NC3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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